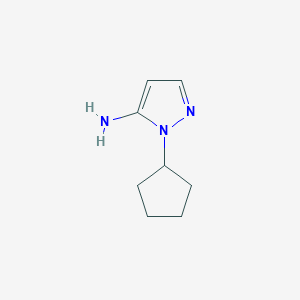

1-cyclopentyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGOKLFLQUOZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360117 | |

| Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3702-09-8 | |

| Record name | 1-cyclopentyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentyl-1H-pyrazol-5-amine

This guide provides a comprehensive overview of the synthesis and characterization of 1-cyclopentyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and materials science. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles and analytical techniques required for its successful preparation and validation.

Introduction

This compound (CAS No. 3702-09-8) belongs to the class of N-substituted aminopyrazoles, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1] The presence of a cyclopentyl group at the N1 position of the pyrazole ring imparts specific lipophilic characteristics that can be crucial for modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will detail a robust and reproducible synthetic route to this compound, followed by a thorough characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a classical pyrazole synthesis involving the condensation of a hydrazine with a 1,3-dielectrophilic synthon. In this case, cyclopentylhydrazine reacts with 3-ethoxyacrylonitrile in a cyclocondensation reaction.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Cyclopentylhydrazine hydrochloride

-

3-Ethoxyacrylonitrile

-

Sodium ethoxide (or sodium metal)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation during purification, optional)

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Preparation of Cyclopentylhydrazine Free Base: In a round-bottom flask, suspend cyclopentylhydrazine hydrochloride in diethyl ether. Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent in vacuo to yield cyclopentylhydrazine as an oil. Note: Cyclopentylhydrazine is a toxic and potentially unstable substance; it should be handled with appropriate personal protective equipment in a well-ventilated fume hood and used immediately after preparation.

-

Cyclocondensation Reaction: To a solution of freshly prepared cyclopentylhydrazine (1.0 eq) in anhydrous ethanol, add 3-ethoxyacrylonitrile (1.05 eq). The reaction is often carried out at room temperature or with gentle heating to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude product can be purified by several methods:

-

Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to induce crystallization.[2]

-

Acid Salt Formation and Crystallization: For enhanced purity, the aminopyrazole can be converted to its hydrochloride or oxalate salt. Dissolve the crude product in a suitable solvent (e.g., ethanol or acetone) and add a solution of hydrochloric acid or oxalic acid. The resulting salt will precipitate and can be collected by filtration. The pure amine can then be liberated by neutralization with a base.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following data is expected for this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol [3] |

| Appearance | Expected to be a solid at room temperature |

| CAS Number | 3702-09-8[3] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~5.0-5.5 (br s, 2H, -NH₂)

-

~7.4 (d, 1H, J ≈ 2.0 Hz, pyrazole H-3)

-

~5.6 (d, 1H, J ≈ 2.0 Hz, pyrazole H-4)

-

~4.5-4.7 (m, 1H, cyclopentyl CH)

-

~1.8-2.1 (m, 4H, cyclopentyl CH₂)

-

~1.5-1.8 (m, 4H, cyclopentyl CH₂)

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental ¹³C NMR Chemical Shifts (ppm): This data is available from SpectraBase.[4]

-

150.9

-

138.5

-

93.8

-

59.2

-

32.9

-

24.1

-

Infrared (IR) Spectroscopy

-

Predicted IR (KBr, cm⁻¹):

-

~3400-3200 (N-H stretching, two bands for the primary amine)

-

~2960-2870 (C-H stretching of cyclopentyl group)

-

~1630 (N-H bending)

-

~1580 (C=N and C=C stretching of the pyrazole ring)

-

Mass Spectrometry (MS)

-

Predicted MS (EI):

-

m/z (%): 151 (M⁺), and fragmentation patterns corresponding to the loss of the cyclopentyl group or parts of it.

-

Safety and Handling

-

Cyclopentylhydrazine and its salts: These are toxic and should be handled with extreme care. Avoid inhalation, ingestion, and skin contact.

-

3-Ethoxyacrylonitrile: This is a flammable liquid and is harmful if swallowed.

-

This compound: As with all novel compounds, it should be handled with care, assuming it is potentially toxic.

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided characterization data, researchers and drug development professionals can confidently prepare and validate this important heterocyclic building block for their applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

SpectraBase. This compound. Wiley. [Link]

-

Reddit. Purification of Amino-Pyrazoles. [Link]

-

Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

-

PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

- Google P

Sources

An In-depth Technical Guide to 1-cyclopentyl-1H-pyrazol-5-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-cyclopentyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the 5-aminopyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile chemical reactivity and its presence in a wide array of biologically active compounds. The 5-aminopyrazole core can be considered a privileged structure, as its derivatives have shown a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the handling, characterization, and potential applications of this compound and its derivatives.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. A cyclopentyl group is attached to one of the nitrogen atoms (N1), and an amine group is substituted at the C5 position of the pyrazole ring.

Figure 1. 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| CAS Number | 3702-09-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1CCC(C1)N2C=CC(=N2)N | PubChem[1] |

| InChI Key | AFGOKLFLQUOZEQ-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Purification

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature. A common and versatile approach involves the condensation of a β-ketonitrile with a substituted hydrazine. For the synthesis of this compound, cyclopentylhydrazine and a suitable β-ketonitrile would be the key starting materials.

Representative Synthetic Protocol

This protocol describes a representative method for the synthesis of this compound based on the general condensation reaction.

Step 1: Preparation of Cyclopentylhydrazine

Cyclopentylhydrazine can be prepared from cyclopentyl bromide via a two-step process involving the formation of a hydrazine derivative followed by reduction. Alternatively, it can be sourced from commercial suppliers.

Step 2: Condensation Reaction

-

To a solution of cyclopentylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-oxopropanenitrile (malononitrile dimer) or a related β-ketonitrile (1.0 equivalent).

-

The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then subjected to purification.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the final compound.

Spectral Analysis and Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl group and the pyrazole ring.

-

Pyrazole Protons: Two doublets in the aromatic region (around δ 5.5-7.5 ppm), corresponding to the protons at the C3 and C4 positions of the pyrazole ring.

-

Cyclopentyl Protons: A multiplet in the upfield region (around δ 1.5-2.0 ppm) for the methylene protons of the cyclopentyl ring, and a multiplet at a slightly downfield position for the methine proton attached to the nitrogen.

-

Amine Protons: A broad singlet corresponding to the two protons of the amino group, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The spectrum for this compound is available and shows the expected signals for the pyrazole and cyclopentyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the C-H bonds of the cyclopentyl group.

-

C=C and C=N Stretching: Absorptions in the region of 1500-1650 cm⁻¹ characteristic of the pyrazole ring.

-

N-H Bending: A band around 1600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 151, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the cyclopentyl group and other characteristic fragments of the pyrazole ring. The high-resolution mass spectrum should confirm the elemental composition of C₈H₁₃N₃.

Reactivity and Stability

The reactivity of this compound is largely dictated by the 5-aminopyrazole core. The amino group at the C5 position enhances the electron density of the pyrazole ring, making it more susceptible to electrophilic substitution. The two nitrogen atoms of the pyrazole ring and the exocyclic amino group are all potential sites for reaction with electrophiles.

This versatile reactivity allows for the use of 5-aminopyrazoles as building blocks for the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines. These reactions typically proceed via cyclocondensation with bifunctional electrophiles.

Stability and Storage:

This compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.

Potential Applications in Drug Discovery

The 5-aminopyrazole scaffold is a key component in numerous compounds with a wide range of biological activities.[2] This makes this compound a valuable starting material for the synthesis of novel drug candidates.

-

Anticancer Agents: Many 5-aminopyrazole derivatives have been investigated for their potential as anticancer agents.[2] They have been shown to target various cellular pathways involved in cancer progression.

-

Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The 5-aminopyrazole scaffold can be readily functionalized to generate potent and selective kinase inhibitors.

-

Antimicrobial Agents: Derivatives of 5-aminopyrazole have also demonstrated promising activity against a range of bacteria and fungi.

-

Anti-inflammatory Agents: The pyrazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and 5-aminopyrazole derivatives continue to be explored for their anti-inflammatory potential.

The cyclopentyl group in this compound can contribute to the lipophilicity of the molecule, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This makes it an interesting building block for the design of new therapeutic agents with improved drug-like properties.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical reactivity and significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and potential applications. As research into novel therapeutic agents continues, the 5-aminopyrazole scaffold, and specifically derivatives such as this compound, will undoubtedly remain an important area of investigation for medicinal chemists and drug development professionals.

References

-

PubChem. This compound. [Link]

- Gouda, M. A., et al. (2010). 5-Aminopyrazoles in heterocyclic synthesis: A review. Molecules, 15(11), 7762-7807.

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Cyclopentyl-1H-pyrazol-5-amine Derivatives

Foreword: The Physicochemical Blueprint of Drug Efficacy

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. The 1-cyclopentyl-1H-pyrazol-5-amine core represents a privileged structure, a recurring motif in medicinal chemistry programs targeting a spectrum of diseases. However, the intrinsic therapeutic potential of its derivatives can only be realized if the molecule possesses the physical characteristics necessary to navigate the physiological environment, from administration to reaching its molecular target.

This guide provides a comprehensive exploration of the key physical properties of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between these properties and a compound's behavior, both in vitro and in vivo. Understanding and optimizing these characteristics at the earliest stages of development is paramount, as it can significantly mitigate the risk of costly late-stage failures.[1] The physical attributes of an Active Pharmaceutical Ingredient (API) are not just data points; they are the blueprint for formulation design, manufacturing efficiency, bioavailability, and ultimately, therapeutic success.[2][] This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the rational design of next-generation therapeutics based on the pyrazole scaffold.

The Foundational Pillars of Characterization

The efficacy of any API is profoundly influenced by its solid-state properties. For the this compound series, a thorough understanding of melting point, solubility, and ionization state is non-negotiable. These parameters dictate everything from the choice of crystallization solvent to the design of the final dosage form.[2]

Melting Point (Mp): A Sentinel of Purity and Identity

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It is the temperature at which the solid phase transitions to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.5°C.[4] A depressed and broadened melting range is a reliable indicator of impurities, making melting point determination a critical quality control checkpoint in a synthetic workflow.[4][5]

From a drug development perspective, the melting point influences:

-

Purity Assessment: As a primary screen for the purity of a newly synthesized batch.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, which in turn affects their solubility and stability.[6]

-

Formulation Strategy: High melting point compounds can sometimes present challenges in certain formulation processes, such as hot-melt extrusion.

The capillary method is a straightforward and widely adopted technique for accurate melting point determination.[7]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing. If the crystals are large, gently crush them on a watch glass.

-

Capillary Loading: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. For tighter packing, drop the capillary tube down a longer glass tube onto the benchtop.[8] The packed sample height should be 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[5]

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough range.[5][8]

-

For an accurate measurement, use a fresh sample. Heat rapidly to about 20°C below the approximate melting point.[8]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

| Compound Name | Structure | Melting Point (°C) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 4-Cl-Ph at C3, Ph at N1 | 163-164 |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Ph at C3, Ph at N1 | 159-161 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 4-MeO-Ph at C3, Ph at N1 | 107-109 |

| 5-amino-3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile | Naphthyl at C3, Ph at N1 | 206-208 |

| (Data synthesized from reference[9]) |

Solubility: The Gateway to Bioavailability

Solubility is one of the most critical physical properties for any aspiring drug candidate.[] It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For orally administered drugs, aqueous solubility is a primary determinant of dissolution rate and, consequently, absorption and bioavailability.

Key considerations for this compound derivatives include:

-

Aqueous Solubility: Poor solubility in the gastrointestinal tract can lead to low and erratic absorption.

-

Organic Solvent Solubility: Important for synthesis, purification (e.g., recrystallization), and the preparation of stock solutions for biological assays.[10][11]

-

pH-Dependent Solubility: The presence of the basic 5-amino group means that the aqueous solubility of these derivatives will be highly dependent on pH.

A pH-solubility profile provides crucial information on how a compound's solubility behaves across the physiological pH range (approx. 1.2 to 7.4).[12] The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[13]

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of the powdered compound to a vial containing a known volume of each buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the saturated solution from the undissolved solid via centrifugation or filtration (using a filter that does not adsorb the compound).

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution.

Pyrazole and its derivatives generally exhibit higher solubility in organic solvents compared to water, a characteristic attributed to their heterocyclic aromatic structure.[10][11] The overall polarity, and thus solubility, is heavily influenced by the nature of the substituents on the ring.[14]

| Solvent | General Solubility | Rationale |

| Water | Low to Moderate | The parent pyrazole has limited water solubility.[10] Substituents like the cyclopentyl group increase lipophilicity, further reducing aqueous solubility of the neutral form. |

| Ethanol, Methanol | Good | Polar protic solvents capable of hydrogen bonding.[11][14] |

| Acetone, Acetonitrile | Good | Polar aprotic solvents effective for many pyrazole derivatives.[11][14] |

| Dichloromethane (DCM) | Good | A common non-polar organic solvent.[11] |

| Dimethylformamide (DMF) | Very Good | A polar aprotic solvent with strong solvating power.[11] |

| (Data synthesized from references[10][11][14]) |

Acid Dissociation Constant (pKa): The Switch for Ionization

The pKa is a measure of the acidity of a compound. For an amine, such as the 5-amino group on the pyrazole ring, it is more common to refer to the pKa of its conjugate acid (R-NH3+). This value is critical as it determines the extent of protonation at a given pH, according to the Henderson-Hasselbalch equation. The ionization state of a drug molecule profoundly impacts its solubility, permeability across biological membranes, and interaction with its target receptor.[15]

A compound with a basic amine will be predominantly protonated (cationic, R-NH3+) at pH values below its pKa, and predominantly neutral (R-NH2) at pH values above its pKa. The cationic form is generally much more water-soluble, which is why the solubility of these derivatives increases dramatically in acidic conditions.

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) if aqueous solubility is low.[15]

-

Initial pH Adjustment: For a basic amine, the solution is first acidified with a strong acid (e.g., HCl) to fully protonate the amine group.

-

Titration: The acidified solution is then titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.

-

pH Monitoring: The pH of the solution is measured with a calibrated pH meter after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where exactly half of the protonated amine has been neutralized.[16] For a molecule with multiple ionizable groups, multiple inflection points and pKa values will be observed.

Spectroscopic Signature: Elucidating the Molecular Structure

Spectroscopic techniques provide the definitive evidence for the chemical structure and identity of a synthesized compound. For any derivative of this compound, a combination of NMR, IR, and Mass Spectrometry is essential for unambiguous characterization.[17][18][19][20]

| Technique | Purpose | Expected Characteristics for this compound |

| ¹H NMR | Determines the number and connectivity of hydrogen atoms. | - Signals for cyclopentyl protons. - Two distinct signals for the two protons on the pyrazole ring. - A broad signal for the -NH2 protons (exchangeable with D2O). |

| ¹³C NMR | Determines the number and type of carbon atoms. | - Signals for the five carbons of the cyclopentyl group. - Three distinct signals for the carbons of the pyrazole ring.[21][22] |

| IR Spectroscopy | Identifies the presence of specific functional groups. | - N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹). - C-H stretching for aliphatic (cyclopentyl) and aromatic (pyrazole) groups. - C=C and C=N stretching in the fingerprint region (approx. 1400-1650 cm⁻¹).[23][24] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | - A molecular ion peak (M+) corresponding to the exact mass of the molecule (C8H13N3, MW: 151.21 g/mol ).[21] - Characteristic fragmentation patterns involving the loss of nitrogen (N2) or cleavage of the cyclopentyl ring.[25][26] |

Conclusion: Integrating Physical Properties for Rational Drug Design

The physical properties of this compound derivatives are not independent variables but rather an interconnected web of characteristics that collectively define the molecule's "drug-likeness." A low melting point might suggest weaker crystal lattice forces and potentially higher solubility, while the pKa dictates which pH environments will favor dissolution. The data and protocols outlined in this guide provide a robust framework for the systematic characterization of these promising compounds. By embedding this physicochemical analysis early and consistently within the drug discovery process, research teams can make more informed decisions, prioritize candidates with a higher probability of success, and rationally engineer molecules that are not only potent but also possess the physical integrity required to become effective medicines.

References

- The impact of API properties on product design - Manufacturing Chemist. (2014).

- Solid-form development: the key to API success? - World Pharma Today.

- Pyrazole - Solubility of Things.

- API Properties & Their Impact on Drug Performance - BOC Sciences.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- Improving solubility of pyrazole deriv

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed.

- API Physical Characteristics Testing - Protheragen.

- Defining the right physical properties of API | Teva api - TAPI. (2021).

- Melting point determin

- Measuring the Melting Point - Westlab Canada. (2023).

- Melting point determin

- Simple Method for the Estim

- Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv

- Experiment 1 - Melting Points.

- A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar.

- This compound | C8H13N3 | CID 1079792 - PubChem.

- 6.

- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A - ACS Public

- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv

- Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC - NIH.

- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem.

- SOP for pH-Solubility Profiling of Drug Candid

- Determining pKa Background: The tendency of a compound to donate a proton is expressed as its acid ioniz

- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI.

- (PDF)

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- dealing with poor solubility of pyrazole deriv

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Mass spectrometric study of some pyrazoline derivatives - ResearchG

- Solubility studies of the synthesized compounds in different solvents - ResearchG

- Mass spectral investigation of compounds 1 and 11-15.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).

- 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | C9H14N4O - PubChem.

- for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. (2021).

- Exploring Chemical Properties and Applications of 1H-Pyrazole Deriv

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

- 1. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 2. The impact of API properties on product design [manufacturingchemist.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. tapi.com [tapi.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. enamine.net [enamine.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound | C8H13N3 | CID 1079792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 24. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

The Strategic Intermediate: A Comprehensive Technical Guide to 2,4-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated Building Block

2,4-Difluorobenzonitrile (CAS 3939-09-1) is a fluorinated aromatic organic compound that has emerged as a critical intermediate in a multitude of high-value chemical syntheses.[1][2] Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, render it a highly versatile building block.[3][4] The strategic placement of these functional groups allows for a range of chemical transformations, making it an indispensable component in the development of pharmaceuticals, agrochemicals, and advanced performance materials.[5][6][7] This guide provides an in-depth exploration of the physicochemical properties, synthesis, and diverse applications of 2,4-difluorobenzonitrile, with a particular focus on its utility in drug discovery and materials science.

Physicochemical Properties of 2,4-Difluorobenzonitrile

2,4-Difluorobenzonitrile is a white crystalline solid at room temperature.[8] The presence of the fluorine atoms and the nitrile group significantly influences its physical and chemical characteristics, such as its melting point, boiling point, and solubility. These properties are crucial for its handling, storage, and application in various synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 3939-09-1 | [8] |

| Molecular Formula | C₇H₃F₂N | [8] |

| Molecular Weight | 139.10 g/mol | [8] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 47-49 °C | [9] |

| Boiling Point | 181.6 °C at 760 mmHg | [8] |

| Density | 1.26 g/cm³ | [8] |

| Flash Point | 63.6 °C | [8] |

| Solubility | Soluble in methanol. | [5] |

Synthesis of 2,4-Difluorobenzonitrile: A Methodological Overview

The synthesis of 2,4-difluorobenzonitrile can be achieved through several routes, primarily involving the cyanation of a corresponding difluorobenzene derivative. The choice of synthetic pathway often depends on the desired scale, purity requirements, and the availability of starting materials.

Experimental Protocol: Cyanation of 2,4-Difluorobromobenzene

This method describes a common laboratory-scale synthesis of 2,4-difluorobenzonitrile from 2,4-difluorobromobenzene using a copper(I) cyanide-mediated reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 500 mL of toluene, 57.6 g (0.3 moles) of 2,4-difluorobromobenzene, 11.8 g (0.36 moles) of sodium cyanide, 5.73 g (30 millimoles) of cuprous iodide, 10 g of potassium iodide (60 millimoles), and 26.4 g of N,N'-dimethylethylenediamine (0.3 moles).

-

Reaction Execution: Stir the reaction mixture at 110°C under a nitrogen atmosphere for 30 hours. The N,N'-dimethylethylenediamine acts as a ligand to facilitate the reaction.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

-

Purification: The filtrate is then subjected to vacuum distillation to isolate the product. The fraction collected at 84-86°C (at a pressure of 2666.4 Pa) will be the desired 2,4-difluorobenzonitrile.

-

Characterization: The final product is a white crystalline solid with a melting point of 47-49°C. The yield for this process is typically around 81% with a purity of 98%.

Applications of 2,4-Difluorobenzonitrile: A Multifaceted Intermediate

The unique structural features of 2,4-difluorobenzonitrile make it a valuable precursor in various fields. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, primarily at the para-position to the nitrile group, which is less sterically hindered.[1][10]

In Pharmaceutical Research and Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[5] 2,4-Difluorobenzonitrile serves as a key building block for the synthesis of a wide range of biologically active molecules.[5][7]

-

Anticancer Agents: It is a precursor for the synthesis of kinase inhibitors and other small molecules targeting signaling pathways implicated in cancer.

-

Neurodegenerative Diseases: 2,4-Difluorobenzonitrile functionalized 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as microtubule-targeting agents for the treatment of tauopathies such as Alzheimer's disease.[10]

-

Androgen Receptor Antagonists: This compound has been utilized in the preparation of 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives, which act as novel androgen receptor antagonists, relevant for the treatment of prostate cancer.[9]

In Agrochemicals

Similar to its role in pharmaceuticals, 2,4-difluorobenzonitrile is used to synthesize novel herbicides, fungicides, and insecticides.[1][6] The fluorine substituents can enhance the efficacy and persistence of these agrochemicals.[5]

In Materials Science

The electronic properties of the 2,4-difluorobenzonitrile moiety are leveraged in the design of advanced materials.

-

Organic Light-Emitting Diodes (OLEDs): It is used in the synthesis of ligands for iridium(III) complexes that exhibit blue light photoluminescence, making them promising materials for OLEDs.[10]

-

Photoredox Catalysts: The fluorinated phenyltetrazoles derived from 2,4-difluorobenzonitrile can be used to create complexes that function as photoredox catalysts.[10]

-

Polymers: 2,4-Difluorobenzonitrile undergoes polycondensation with bisphenols to form cyclic oligoethers and polyethers.[11]

Biological Profile and In Vitro Assay Protocols

While 2,4-difluorobenzonitrile itself is primarily an intermediate, its derivatives have shown significant biological activity. Below are detailed protocols for assays relevant to the therapeutic areas where these derivatives have been explored.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is fundamental for identifying compounds that interfere with microtubule dynamics, a key mechanism for certain anticancer and neuroprotective agents.[10]

Principle: The assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter that binds to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[10]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (>99% purity) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice to a final concentration of 3-4 mg/mL.

-

Prepare serial dilutions of the test compound (derived from 2,4-difluorobenzonitrile) and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in G-PEM buffer. A vehicle control (DMSO) should also be prepared.

-

-

Assay Execution:

-

In a pre-warmed 96-well, clear-bottom plate, add the compound dilutions.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for a DAPI-based reporter, excitation at 360 nm and emission at 450 nm) every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) can be determined by plotting the maximum polymerization rate or the final fluorescence against the logarithm of the compound concentration.

-

Experimental Protocol: Cell-Based Androgen Receptor Antagonist Assay

This reporter gene assay is used to screen for compounds that can inhibit the activity of the androgen receptor (AR), a key target in prostate cancer therapy.

Principle: A cell line that is engineered to express the human AR and contains a reporter gene (e.g., luciferase) under the control of an androgen response element (ARE) is used. When an androgen binds to the AR, the receptor translocates to the nucleus and activates the transcription of the reporter gene, leading to a measurable signal (e.g., light emission). An AR antagonist will compete with the androgen, thereby inhibiting the reporter gene expression.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture an appropriate cell line (e.g., LNCaP, or a stably transfected cell line like CV1-ARluc) in a suitable medium.

-

Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (derived from 2,4-difluorobenzonitrile) and a known AR antagonist (e.g., enzalutamide) as a positive control.

-

Treat the cells with the test compounds in the presence of a constant concentration of an AR agonist (e.g., dihydrotestosterone, DHT). Include a vehicle control (DMSO) and a control with only the agonist.

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for AR activation and reporter gene expression.

-

Signal Detection:

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luciferase assay system and a luminometer).

-

-

Data Analysis:

-

Normalize the reporter gene activity to cell viability if necessary (e.g., using an MTT or resazurin assay).

-

Plot the percentage of inhibition of the agonist-induced reporter activity against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Safety and Handling

2,4-Difluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[11]

-

Handling: Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with plenty of soap and water. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion

2,4-Difluorobenzonitrile is a cornerstone intermediate in modern synthetic chemistry. Its unique electronic and structural properties have positioned it as a valuable building block for the creation of complex molecules with significant biological and material applications. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and the biological evaluation of its derivatives is paramount for leveraging its full potential in the innovation of new medicines, agrochemicals, and advanced materials. This guide provides a comprehensive overview to support these endeavors, emphasizing both the practical aspects of its use and the underlying scientific principles that drive its utility.

References

-

Multichem Exports. (n.d.). 2,4-Difluorobenzonitrile. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2,4-Difluorobenzonitrile CAS 3939-09-1. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

-

2,4-Difluorobenzonitrile CAS 3939-09-1. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzonitrile. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging Difluorobenzonitrile Derivatives: Synthesis Strategies and Applications in Agrochemicals. Retrieved from [Link]

- Oukoloff, K., et al. (2021). Evaluation of structure-activity relationship of microtubule(MT)-targeting 1,2,4-triazolo[1,5-a]pyrimidines identifies new candidates for neurodegenerative tauopathies. Journal of Medicinal Chemistry, 64(2), 1073–1102.

- Baschieri, A., et al. (2020). Iridium(III) complexes with fluorinated phenyl-tetrazoles as cyclometalating ligands: enhanced excited-state energy and blue emission. Inorganic Chemistry, 59(22), 16238–16250.

- Kricheldorf, H. R., et al. (2003). Macrocycles. XXVIII. Cyclic poly (benzonitrile ether) s derived from bisphenol A. Journal of Polymer Science Part A: Polymer Chemistry, 41(23), 3838-3846.

- Campana, C., Pezzi, V., & Rainey, W. E. (2015). Cell-based assays for screening androgen receptor ligands. Seminars in reproductive medicine, 33(3), 225–234.

Sources

- 1. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2][3] Its remarkable versatility is evidenced by its presence in a multitude of natural products and blockbuster synthetic pharmaceuticals, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology.[4][5] The unique chemical properties of the pyrazole ring—its ability to act as both a hydrogen bond donor and acceptor, its role as a bioisostere for other aromatic systems, and the capacity for substitution at multiple positions—allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7] This guide provides a comprehensive overview of the diverse biological activities of novel pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The development of pyrazole derivatives as anticancer agents is a highly active area of research, with compounds demonstrating multiple mechanisms of action by engaging a variety of molecular targets.[8][9][10][11] This multifaceted approach allows for the design of highly potent and selective therapeutics.

Mechanism of Action: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been extensively explored as potent inhibitors of several key kinase families.[1][12]

-

EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial drivers of tumor growth, proliferation, and angiogenesis.[13] Dual inhibition of these pathways is a powerful synergistic strategy.[13] Novel fused pyrazole derivatives have shown potent dual inhibitory activity, with some compounds demonstrating significantly greater cytotoxicity against cancer cell lines like HepG2 than standard drugs such as erlotinib and sorafenib.[8][13] The design often involves fusing the pyrazole core to other heterocyclic systems like pyrimidines or pyrans to optimize binding within the ATP-binding site of the kinases.[13][14]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. Various pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been developed as potent CDK2 inhibitors, showing significant cytotoxic activity against breast (MCF7), liver (HepG2), and lung (A549) cancer cell lines.[14][15]

-

Other Key Kinase Targets: The pyrazole scaffold has been successfully incorporated into inhibitors for a wide range of other kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and haspin kinase, highlighting the scaffold's adaptability for creating targeted cancer therapies.[1][8][11][14]

Antimicrobial Activity: A Scaffold for Combating Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. [16][17]Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi. [18][19][20]

-

Antibacterial Efficacy: Novel pyrazoles have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli) bacteria. [21][16][22]Some derivatives exhibit minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin. [16][17]The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase. [16]* Antifungal Properties: Pyrazole-containing compounds have also been effective against fungal pathogens like Aspergillus niger and Candida albicans. [21][17][18]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| Imidazo-pyridine Pyrazole | E. coli | MBC (µg/mL) | <1 | [16] |

| Pyrazole Hydrazone | A. baumannii | MIC (µg/mL) | 4 | [16] |

| Pyrazole Carboxamide | E. coli (Gram -) | MIC (µg/mL) | 0.25 | [21] |

| Pyrazole Carboxamide | S. epidermidis (Gram +) | MIC (µg/mL) | 0.25 | [21] |

| Diphenyl Pyrazole-Chalcone | E. coli | MIC (µg/mL) | 7.8 | [22] |

| Diphenyl Pyrazole-Chalcone | MRSA | MIC (µg/mL) | 15.7 | [22] |

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these relationships is crucial for rational drug design. [8][9][23]

-

N1-Position: Substitution at the N1 position significantly influences activity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group was found to be optimal for potent binding. [24][25]In many kinase inhibitors, this position is often occupied by a larger aryl or heteroaryl group that projects into a specific pocket of the ATP-binding site.

-

C3-Position: This position is frequently modified to modulate potency and selectivity. In anti-inflammatory pyrazoles, a carboxamide group is a common feature. [26]For JNK-1 inhibitors, various amide derivatives at this position yielded potent analogues. [27]* C4-Position: While often unsubstituted, modification at C4 can be critical. For example, a methyl group at this position was important for the activity of the cannabinoid antagonist SR141716A. [24][25]* C5-Position: A para-substituted phenyl ring at the C5-position is a common feature in many biologically active pyrazoles, including COX-2 inhibitors and cannabinoid receptor antagonists. [24][25]The nature of the para-substituent (e.g., -SO2Me, -I, -Cl) can fine-tune the activity and selectivity.

Key Substitution Points on the Pyrazole Scaffold

Methodologies for Biological Evaluation

Rigorous and reproducible experimental protocols are the bedrock of drug discovery. The following are standardized, self-validating methodologies for assessing the core biological activities of novel pyrazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).

Objective: To quantify the antiproliferative activity of novel pyrazole derivatives against a human cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 breast cancer cell line

-

DMEM media with 10% FBS and 1% Penicillin-Streptomycin

-

Novel pyrazole derivatives (dissolved in DMSO)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and the positive control (Doxorubicin) in culture media. The final DMSO concentration should not exceed 0.5%. Replace the old media with 100 µL of media containing the test compounds. Include "vehicle control" wells (media with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The positive control (Doxorubicin) must show a dose-dependent inhibition within its known effective range. The vehicle control should show no significant difference in viability compared to the untreated control.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine the MIC of novel pyrazole derivatives against Staphylococcus aureus (ATCC 25923).

Materials:

-

S. aureus culture

-

Mueller-Hinton Broth (MHB)

-

Novel pyrazole derivatives (dissolved in DMSO)

-

Ciprofloxacin (positive control)

-

Sterile 96-well microtiter plates

-

Resazurin solution (optional, for viability visualization)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the final volume to 100 µL and halves the compound concentrations to the desired final test range.

-

Controls: Include a positive control (Ciprofloxacin), a negative/growth control (wells with bacteria and media only), and a sterility control (wells with media only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.

Self-Validation: The positive control (Ciprofloxacin) must show an MIC within its accepted quality control range for the tested strain. The growth control must show clear turbidity, and the sterility control must remain clear.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. [9][28]Its derivatives have demonstrated a vast spectrum of biological activities, from highly targeted anticancer kinase inhibitors to broad-spectrum antimicrobial agents. [8][29][16]Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) to tackle complex diseases with improved efficacy and reduced potential for resistance. [29]* Novel Delivery Systems: Employing nanotechnology and other advanced formulation strategies to improve the solubility, bioavailability, and targeted delivery of potent pyrazole compounds. [15]* Green Synthesis: Developing more sustainable and efficient synthetic methodologies, such as microwave-assisted or mechanochemical techniques, to accelerate the generation of diverse pyrazole libraries. [30] The continued exploration of the chemical space around the pyrazole nucleus, guided by a deep understanding of its structure-activity relationships and rigorous biological evaluation, promises to deliver the next generation of innovative medicines.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

- Recent Advances in the Development of Pyrazole Deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Recent Advances in the Development of Pyrazole Deriv

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Antibacterial pyrazoles: tackling resistant bacteria.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Anti-inflammatory and analgesic effects of a novel pyrazole deriv

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC.

- Pyrazole as an anti-inflammatory scaffold.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Review: biologically active pyrazole deriv

- Recent Advances in the Development of Pyrazole Deriv

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Pyrazole: an emerging privileged scaffold in drug discovery.

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Deriv

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. eurekaselect.com [eurekaselect.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 27. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Core Mechanism of Action of 1-Cyclopentyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility and presence in numerous clinically approved drugs.[1][2][3][4] Specifically, the 5-aminopyrazole moiety has emerged as a privileged structure, frequently incorporated into potent and selective enzyme inhibitors.[1][2][3][5][6] This technical guide delves into the hypothesized mechanism of action of 1-cyclopentyl-1H-pyrazol-5-amine, a representative member of this chemical class. Based on extensive analysis of structurally related compounds, we postulate that its primary mode of action is the inhibition of protein kinases, a critical class of enzymes in cellular signaling. This document provides the scientific rationale for this hypothesis and outlines a comprehensive, multi-faceted experimental strategy to rigorously validate this proposed mechanism.

Introduction: The Prominence of the 5-Aminopyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmacologically active agents.[7][8][9] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in drug design.[1] The 5-aminopyrazole substitution pattern is particularly noteworthy, serving as a versatile template for the development of potent enzyme inhibitors, with a significant number targeting the protein kinase family.[1][3][6][10]

Protein kinases play a pivotal role in regulating a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important and intensely pursued classes of drug targets. A multitude of small-molecule kinase inhibitors have been developed, many of which feature the pyrazole core. The structural features of this compound—a compact, hydrophobic cyclopentyl group at the N1 position and a hydrogen-bond-donating amino group at the C5 position—are consistent with the pharmacophoric elements commonly observed in ATP-competitive kinase inhibitors.

Hypothesized Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

Based on the extensive precedent set by structurally analogous compounds, we hypothesize that This compound functions as an ATP-competitive inhibitor of one or more protein kinases.

The rationale for this hypothesis is multi-fold:

-

Structural Analogy to Known Kinase Inhibitors: Numerous pyrazole-based compounds with similar substitution patterns have been identified as potent kinase inhibitors. For instance, a patent for 3-carbonylamino-5-cyclopentyl-1H-pyrazole derivatives highlights their activity as CDK2 inhibitors.[11] Furthermore, cyclopentyl-pyrimidine analogues bearing a pyrazole moiety have demonstrated potent inhibition of IGF-1R kinase.[12]

-

Pharmacophoric Features: The cyclopentyl group is a lipophilic moiety that can favorably occupy the hydrophobic pocket of the ATP-binding site, a region often exploited by selective kinase inhibitors. The 5-amino group, on the other hand, can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

-

Broad Precedent for 5-Aminopyrazoles: The 5-aminopyrazole scaffold is a well-established "hinge-binder" in kinase inhibitor design. This moiety is present in numerous inhibitors targeting a diverse range of kinases, including p38 MAPK, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[1][6]

The proposed binding mode of this compound within a generic kinase ATP-binding site is depicted in the following logical diagram:

Caption: Hypothesized interactions of this compound within a kinase ATP-binding pocket.

A Framework for Experimental Validation

To rigorously test our hypothesis, a systematic and multi-tiered experimental approach is required. The following protocols are designed to first identify the primary kinase target(s) and then to elucidate the precise mechanism of inhibition.

Tier 1: Broad Kinase Panel Screening to Identify Primary Targets

The initial step is to perform a broad screen against a panel of diverse protein kinases to identify potential targets of this compound. This will provide an unbiased overview of its selectivity profile.

Experimental Protocol: In Vitro Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

-

Kinase Panel Selection: Utilize a commercially available kinase panel that represents a broad sampling of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation's HotSpot™).

-

Assay Conditions:

-

Perform the primary screen at a single high concentration of the compound (e.g., 10 µM).

-

The assay should be run in the presence of a near-Km concentration of ATP to identify competitive inhibitors.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each kinase relative to a DMSO control.

-

Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >80% inhibition).

-

Tier 2: In-Depth Characterization of Inhibition for "Hit" Kinases

For the top "hit" kinases identified in the initial screen, a more detailed in vitro characterization is necessary to determine the potency and mode of inhibition.

Experimental Protocol: IC50 Determination and Mechanism of Action Studies

-

IC50 Determination:

-

Perform a dose-response analysis for each "hit" kinase with a serial dilution of this compound (e.g., from 100 µM down to 1 nM).

-

Use a suitable in vitro kinase assay format (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

-

Mechanism of Action (MoA) Studies:

-

To confirm ATP-competitive inhibition, perform kinase activity assays with varying concentrations of both the inhibitor and ATP.

-

Generate Lineweaver-Burk or Michaelis-Menten plots.

-